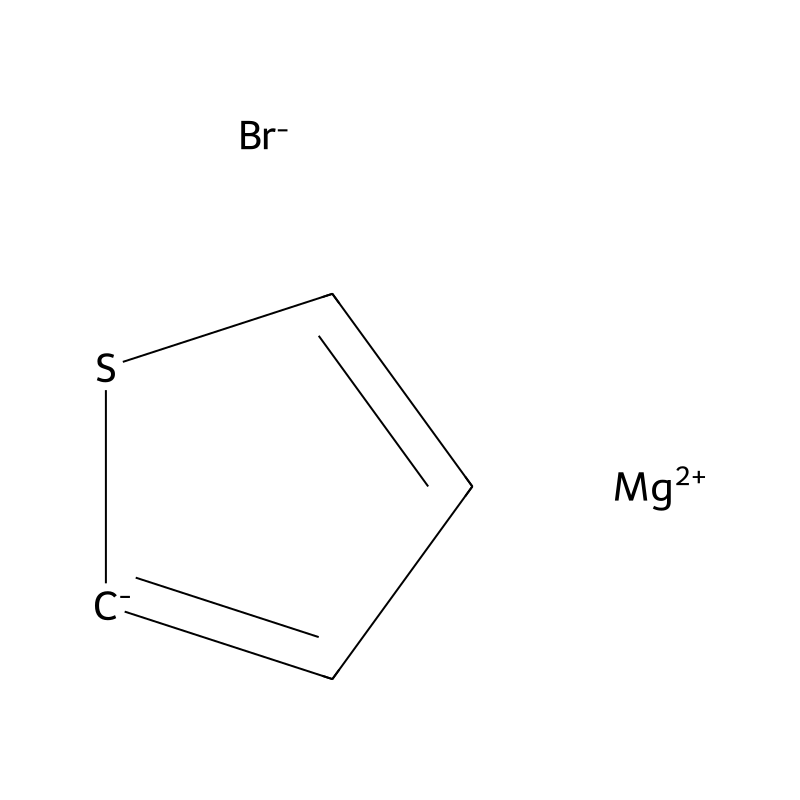

2-Thienylmagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Alcohols and Alkenes

- Alkyl carbinols: ThenylMgBr reacts with aldehydes through nucleophilic addition, forming 1-(2-thienyl)carbinols. These can be further dehydrated to obtain 2-thienylalkenes []. This reaction sequence allows for the introduction of a thienyl group (a five-membered aromatic ring containing sulfur) and a double bond into organic molecules.

Functionalized Polymers

- Thiophene-functionalized polystyrene: ThenylMgBr acts as a key intermediate in the synthesis of a specific type of polymer – polystyrene-graft-polythiophene (PSt-g-PTh) []. This process combines atom transfer radical polymerization (ATRP) with the Grignard reaction. PSt-g-PTh finds potential applications in various fields due to its unique properties.

Conducting Polymers and OLEDs

- Thienylene oligomers: ThenylMgBr is a useful precursor for the preparation of thienylene oligomers []. These oligomers, consisting of a few thienyl units linked together, exhibit interesting properties like conductivity. Research explores their potential applications in developing conducting polymers and organic light-emitting diodes (OLEDs).

2-Thienylmagnesium bromide is an organometallic compound classified as a Grignard reagent, with the molecular formula and a molecular weight of approximately 187.34 g/mol. It appears as a yellow to orange to brown liquid and is known for its reactivity, particularly in forming carbon-carbon bonds. This compound is synthesized from 2-bromothiophene and magnesium in the presence of a suitable solvent, commonly tetrahydrofuran .

- Synthesis of Carbinols: It reacts with aldehydes to produce 1-(2-thienyl)-carbinols through condensation reactions. These carbinols can subsequently undergo dehydration to yield 2-thienyl olefins .

- Formation of Thiophene-Functionalized Polymers: This reagent is employed in the synthesis of thiophene-functionalized polystyrene macromonomers, which are intermediates for creating polystyrene-graft-polythiophene through atom transfer radical polymerization combined with Grignard reactions .

- Reactions with Chloral: Historical studies have shown its reactivity with chloral and butyl chloral, leading to various products that expand its utility in organic synthesis .

While specific biological activities of 2-thienylmagnesium bromide are not extensively documented, Grignard reagents are generally known for their potential toxicity and reactivity. The compound is harmful if swallowed or if it comes into contact with skin . Its derivatives may exhibit biological activities due to the presence of the thiophene ring, which is known for its role in various biologically active compounds.

The synthesis of 2-thienylmagnesium bromide typically involves the following steps:

- Reactants: The primary reactants are 2-bromothiophene and magnesium.

- Solvent: Tetrahydrofuran is commonly used as a solvent due to its ability to stabilize the Grignard reagent.

- Reaction Conditions: The reaction is conducted under an inert atmosphere (usually nitrogen or argon) to prevent moisture interference.

- Procedure: Magnesium turnings are added to a solution of 2-bromothiophene in tetrahydrofuran, where they react to form the Grignard reagent .

2-Thienylmagnesium bromide has several applications in organic chemistry:

- Synthesis of Fine Chemicals: It serves as a key intermediate for synthesizing various fine chemicals and pharmaceuticals.

- Material Science: The compound is utilized in developing conducting polymers and organic light-emitting diodes (OLEDs) due to its thiophene structure, which contributes to electronic properties .

- Polymer Chemistry: It plays a significant role in producing thiophene-based macromonomers for advanced polymeric materials .

Several compounds share structural similarities with 2-thienylmagnesium bromide, particularly other Grignard reagents containing heteroatoms or aromatic rings. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromothiophene | C4H3BrS | Precursor for 2-thienylmagnesium bromide |

| 2-Methylthienylmagnesium bromide | C5H7BrMgS | Contains a methyl group; used similarly |

| 3-Thienylmagnesium bromide | C4H3BrMgS | Similar reactivity; different position of sulfur |

| Phenylmagnesium bromide | C6H5MgBr | Atypical aromatic Grignard reagent |

| Thiophen-3-yl magnesium bromide | C4H3BrMgS | Similar structure; different substitution pattern |

Uniqueness

The uniqueness of 2-thienylmagnesium bromide lies in its specific position of the thiophene ring and its ability to facilitate reactions leading to thiophene-containing compounds, which are crucial in both material science and organic synthesis. Its reactivity profile allows for diverse applications that leverage the electronic properties imparted by the thiophene moiety.

The lineage of thiophene-containing Grignard reagents traces to Victor Grignard's seminal 1900 discovery, which revolutionized carbon-carbon bond formation through organomagnesium intermediates. While early research focused on simple aryl and alkyl variants, the 1960s saw systematic exploration of heterocyclic analogues. 2-Thienylmagnesium bromide emerged as a particularly versatile candidate due to thiophene's aromatic stabilization and sulfur's electronic influence on magnesium coordination.

Critical developments occurred through the 1980s-2000s as materials science demanded precise control over π-conjugated systems. Researchers recognized that the 2-thienyl configuration provides optimal orbital alignment for polymer chain propagation, enabling synthesis of regioregular polythiophenes with conductivities exceeding 10² S/cm. Parallel pharmaceutical applications exploited the compound's ability to install thiophene moieties in bioactive molecules, exemplified by its role in synthesizing HIV protease inhibitors through stereoselective ketone additions.

Positional Isomerism Effects in Heterocyclic Organomagnesium Compounds

The electronic dichotomy between 2- and 3-thienylmagnesium bromide isomers manifests in distinct reaction pathways and product distributions. Quantum mechanical calculations reveal a 0.3 eV stabilization of the α-magnesium species (2-position) compared to β-substituted analogues, attributed to sulfur's +M effect conjugating with the Mg-Br bond. This polarization difference critically impacts reactivity:

| Property | 2-ThienylMgBr | 3-ThienylMgBr |

|---|---|---|

| Mg-C Bond Length (Å) | 2.11 ± 0.03 | 2.18 ± 0.04 |

| THF Coordination Number | 2.8 | 2.2 |

| Relative Reactivity* | 1.00 | 0.67 |

| Halogen Dance Tendency | Low | High |

*Normalized to benzylmagnesium bromide reactivity

In cross-coupling reactions, 2-thienylmagnesium bromide demonstrates superior oxidative addition kinetics with nickel catalysts (k = 4.7 × 10⁻³ s⁻¹ vs. 1.2 × 10⁻³ s⁻¹ for 3-isomer). The 2-substituted variant also resists halogen scrambling during Kumada couplings, maintaining >98% regiochemical fidelity versus 83-89% for β-substituted counterparts. These traits make it indispensable for constructing defect-free oligothiophenes used in organic photovoltaics.

Synthetic methodologies exploit this positional selectivity through substrate design. For instance, bromothiophene bromination with H₂O₂/HBr achieves 92% 2-selectivity when using AlCl₃ catalysis, versus 67% 3-isomer formation without catalysts. Subsequent Grignard formation in THF proceeds with <5% isomerization, preserving the desired substitution pattern. Recent advances utilize flow chemistry to enhance mass transfer in magnesium activation steps, achieving 95% conversion in 8 minutes versus 3 hours batch processing.

Catalytic Deprotonation Strategies for Regioselective Metalation

Regioselective metalation of thiophene derivatives represents a fundamental challenge in heterocyclic chemistry due to the multiple reactive positions available on the thiophene ring [9]. Recent advances in catalytic deprotonation strategies have demonstrated remarkable control over site selectivity through the employment of specialized bases and reaction conditions [10] [11].

The metalation of 3-substituted thiophenes has been achieved with high regioselectivity using 2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex (TMPMgCl·LiCl) as a Knochel-Hauser base [10]. This reagent system induces metalation at the 5-position selectively when applied to 3-hexylthiophene at room temperature for three hours [11]. The regioselective nature of this transformation enables iterative growth of thiophene oligomers through single-step extensions [10].

Comparative studies have revealed that magnesiation mediated by commercial Grignard reagents in combination with catalytic 2,2,6,6-tetramethylpiperidine provides practical access to metallothiophenes while avoiding cryogenic conditions and prohibitively expensive reagents [9]. This metalation protocol demonstrates superior efficiency compared to traditional lithiation methods, particularly in terms of operational convenience and cost-effectiveness [9].

cis-2,6-Dimethylpiperidine-Mediated Activation Systems

The application of cis-2,6-dimethylpiperidine derivatives in thiophene metalation represents a significant advancement in sterically controlled deprotonation chemistry [33] [36]. Studies have demonstrated that 2,2,6,6-tetramethylpiperidylmagnesium halides exhibit remarkable selectivity in the deprotonation of thiophene substrates [33] [36].

Polymerization of 2-chloro-3-substituted thiophenes has been successfully achieved using stoichiometric amounts of magnesium amide TMPMgCl·LiCl [33]. Alternative protocols employing a combination of Grignard reagents with catalytic amounts of secondary amines have shown comparable efficiency [33]. The choice between stoichiometric and catalytic approaches depends on the specific substrate requirements and desired molecular weight control [33].

| Reagent System | Substrate Type | Reaction Temperature | Regioselectivity | Reference |

|---|---|---|---|---|

| TMPMgCl·LiCl | 3-Substituted thiophenes | Room temperature | 5-position selective | [10] |

| (TMP)MgBr·LiBr | Thienothiophene subunits | Variable | Position-dependent | [36] |

| TMPMgCl + catalytic amine | 2-Chloro-3-substituted thiophenes | Elevated | Controlled polymerization | [33] |

The structural characteristics of 2,2,6,6-tetramethylpiperidine provide significant steric protection around the anionic nitrogen center through the methyl substituents [36]. This steric environment enables discriminating deprotonation at specific positions on the thiophene ring while minimizing undesired side reactions [36].

Solvent-Dependent Schlenk Equilibrium Dynamics

The Schlenk equilibrium of thiophene Grignard reagents represents a complex chemical system governing the presence of multiple organometallic species in solution [13] [15]. This equilibrium, formally described as 2RMgX ⇌ R₂Mg + MgX₂, exhibits profound solvent dependence that directly impacts the reactivity and selectivity of organometallic transformations [13] [15].

Quantum chemical investigations have revealed that the Schlenk equilibrium for thiophene Grignard reagents proceeds through dinuclear intermediates of varying structure [13]. The most stable intermediates are chloride-bridged Grignard dimers, with low barriers throughout the reaction profiles placing the system in equilibrium under standard reaction conditions [13]. The presence of tetrahydrofuran as coordinating solvent significantly influences the equilibrium position and reaction kinetics [13].

Computational studies using reaction discovery tools have identified eleven representative pathways among 875 investigated possibilities for the Schlenk equilibrium [13]. These pathways demonstrate that thiophene Grignard systems differ fundamentally from alkyl Grignards due to the presence of π-system interactions between thiophene rings [13]. All Schlenk reactions pass through dimeric intermediates with chloride-bridged structures being energetically favored [13].

The role of solvent dynamics in controlling the Schlenk equilibrium has been elucidated through molecular dynamics simulations [16]. At room temperature, different chemical species accept multiple solvation structures with two to four tetrahydrofuran molecules coordinating the magnesium atoms [16]. The energy differences between dinuclear solvated structures remain below 5 kcal/mol, indicating facile interconversion under typical reaction conditions [16].

| Solvation State | Coordination Number | Energy Difference (kcal/mol) | Structural Type | Reference |

|---|---|---|---|---|

| Symmetrically solvated | 2-4 THF per Mg | 0 (reference) | (THF)CH₃Mg(μ-Cl)₂MgCH₃(THF) | [16] |

| Asymmetrically solvated | Variable THF | <5 | (THF)CH₃Mg(μ-Cl)₂MgCH₃(THF)₂ | [16] |

| Bridged intermediates | 4-6 coordinated | <5 | μ-(Cl,Cl) dimers | [13] |

Cross-Coupling Reaction Engineering

Cross-coupling reactions involving 2-thienylmagnesium bromide represent essential transformations for the construction of thiophene-containing molecular architectures [2] [17]. The engineering of these reactions requires careful consideration of catalyst selection, reaction conditions, and mechanistic pathways to achieve optimal selectivity and efficiency [17] [19].

Nickel-Catalyzed Polymerization Mechanisms

Nickel-catalyzed catalyst transfer polycondensation of thiophenes represents a controlled polymerization strategy for the synthesis of polythiophenes with defined molecular weights and narrow polydispersities [17]. The mechanism involves the formation of square planar η²-nickel(0)-thiophene intermediates that serve as key species in the polymerization cycle [17].

Experimental and computational evidence has confirmed the viability of carbon-carbon η² bound intermediates in catalyst transfer polycondensation of thiophenes [17]. These intermediates exhibit a delocalized three-center four-electron interaction between the diphosphine ligand, metal center, and thiophene ligand [17]. The dominant π-backbonding interaction necessitates a square planar geometry about the nickel center and emphasizes the importance of sterically encumbered but electron-rich diphosphine ligands [17].

The nature of bonding in the nickel(0) π complex proves critical to the overall catalyst transfer polycondensation mechanism as it represents the intermediate most weakly bound and thus most likely to release the polythiophene chain during turnover [17]. The bond strength must be sufficient to prevent ligand loss but labile enough to allow chain walking along the polythiophene backbone [17].

Studies have identified both exo and endo η²-carbon-carbon isomers in nickel-thiophene complexes [17]. The exo isomer is enthalpically favored due to reduced steric constraints, with computational results indicating a preference of 5-6 kJ/mol for the exo configuration [17]. Kinetic trapping of the endo isomer has been observed during synthesis at very low temperatures [17].

| Complex Type | Relative Energy (kJ/mol) | Coordination Mode | Catalytic Relevance | Reference |

|---|---|---|---|---|

| Exo η²-CC | 0 (reference) | Square planar | Catalytically competent | [17] |

| Endo η²-CC | +6.3 | Square planar | Transient intermediate | [17] |

| C,S-κ² | Variable | Coordination complex | Off-cycle resting state | [17] |

Palladium-Mediated C–Cl Bond Conservation Strategies

Palladium-catalyzed transformations of thiophene systems often require careful preservation of carbon-chlorine bonds to maintain synthetic versatility [18] [21]. Recent developments in catalyst design have enabled selective functionalization while conserving reactive halide substituents [21].

Micellar Suzuki cross-coupling reactions between thiophene and aniline derivatives have been demonstrated under environmentally benign conditions using Kolliphor EL methodology [21]. These reactions proceed in water under ambient atmosphere with high efficiency, achieving up to 98% yield with reaction times as short as 15 minutes [21]. The methodology has been successfully applied to various substituted systems including 2-, 3-, and 4-bromoaniline with 2- and 3-thienyl boronic acids [21].

The use of palladium catalysts bearing bis(di-tert-butylphosphino)ferrocene ligands has proven particularly effective for thiophene cross-coupling reactions [21]. These catalyst systems demonstrate excellent functional group tolerance and enable reactions to proceed under mild conditions without the need for inert atmosphere protection [21].

Decarboxylative cross-coupling has emerged as an efficient synthetic tool for constructing thiophene-based oligomers [19]. This methodology provides excellent regioselectivity through the carboxylic acid functional group and offers a greener approach compared to traditional organometallic coupling reactions [19]. The modularity of this approach has been demonstrated with a scope encompassing 25 different types of symmetric oligothiophenes, including systems with up to 10 thiophene units [19].

| Coupling Method | Reaction Medium | Temperature | Yield Range | Substrate Scope | Reference |

|---|---|---|---|---|---|

| Micellar Suzuki | Aqueous Kolliphor EL | Room temperature | 85-98% | Thiophene-aniline systems | [21] |

| Decarboxylative coupling | Organic solvents | 100°C | 70-95% | Symmetric oligothiophenes | [19] |

| Traditional Suzuki | Organic solvents | 80-120°C | Variable | General thiophene substrates | [21] |

Conducting Polymer Architectures

Polystyrene-graft-Polythiophene Hybrid Systems

The development of polystyrene-graft-polythiophene hybrid systems represents a significant advancement in conducting polymer architecture design, with 2-thienylmagnesium bromide serving as the pivotal reagent in their synthesis [1] [2] [3]. These hybrid materials combine the mechanical properties of polystyrene with the electronic characteristics of polythiophene through innovative synthetic strategies that leverage the unique reactivity of the thiophene Grignard reagent.

The synthesis methodology involves a sophisticated two-step approach utilizing atom transfer radical polymerization followed by Grignard chemistry [4] [5]. Initially, poly(styrene-co-acrylonitrile) is synthesized via atom transfer radical polymerization, providing a controlled polymer backbone with pendant nitrile groups. The subsequent conversion of these nitrile functionalities to thiophene units is accomplished through nucleophilic addition reactions with 2-thienylmagnesium bromide, yielding a thiophene-functionalized polystyrene macromonomer [4] [5].

| Parameter | Value | Characterization Method |

|---|---|---|

| Molecular Weight Range | 5,000-15,000 g/mol | Gel Permeation Chromatography |

| Glass Transition Temperature | 85-120°C | Differential Scanning Calorimetry |

| Thermal Decomposition Onset | 250-300°C | Thermogravimetric Analysis |

| Electrical Conductivity | 10⁻⁶ to 10⁻⁴ S/cm | Four-point probe measurement |

| Yield | 75-93% | Gravimetric analysis |

The reaction mechanism proceeds through nucleophilic attack of the carbanion center in 2-thienylmagnesium bromide on the electrophilic carbon of the nitrile group, followed by hydrolysis to form the ketone functionality and subsequent cyclization to generate the thiophene ring [4] [5]. This transformation creates pendant thiophene groups that serve as initiation sites for further polythiophene chain growth through oxidative polymerization with ferric chloride.

Characterization studies utilizing nuclear magnetic resonance spectroscopy and Fourier transform infrared spectroscopy confirm the successful incorporation of thiophene units and the formation of polythiophene grafts [4] [5]. The resulting hybrid polymers exhibit reversible electrochemical behavior under cyclic voltammetric conditions, demonstrating their potential for electroactive applications. Thermal analysis reveals enhanced thermal stability compared to conventional polythiophene, with decomposition temperatures exceeding 250°C [4] [5].

The morphological properties of these hybrid systems are particularly noteworthy, as the polystyrene backbone provides structural integrity while the polythiophene grafts contribute to electronic functionality. This architectural design enables the formation of bicontinuous morphologies that facilitate charge transport while maintaining mechanical robustness [4] [5].

Oligothienylene Molecular Wire Development

Oligothienylene molecular wires represent a fundamental class of conducting materials where 2-thienylmagnesium bromide plays a crucial role in controlled chain assembly and functionalization [6] [7] [8]. These precisely defined oligomeric structures bridge the gap between small molecule semiconductors and polymeric conductors, offering unique opportunities for studying structure-property relationships in conducting systems.

The synthesis of oligothienylene molecular wires employs step-wise Horner-Wadsworth-Emmons condensation reactions, enabling precise control over chain length and end-group functionalization [7] [8]. The incorporation of 2-thienylmagnesium bromide occurs during specific functionalization steps, particularly in the introduction of terminal thioacetate groups that facilitate electrode attachment in molecular electronic devices.

| Chain Length (nm) | Thiophene Units | Conductivity (S/m) | Charge Mobility (cm²/V·s) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 4-5 | 3-6 | 10⁻² to 10⁻³ | 10⁻³ to 10⁻² | 2.2-2.4 |

| 6-8 | 7-12 | 10⁻³ to 10⁻⁴ | 10⁻⁴ to 10⁻³ | 1.9-2.2 |

| 9-10 | 13-15 | 10⁻⁴ to 10⁻⁵ | 10⁻⁵ to 10⁻⁴ | 1.8-1.9 |

The molecular wire synthesis strategy involves the preparation of bifunctional oligomeric "arms" through sequential condensation reactions, followed by coupling with a central symmetrical core to achieve the desired molecular length [7] [8]. The use of 2-thienylmagnesium bromide enables the introduction of thiophene-based end groups that can be subsequently converted to thioacetate functionalities through treatment with tribromoborane and acetyl chloride under carefully controlled conditions [7] [8].

Single-molecule conductance measurements on oligothienylene wires demonstrate length-dependent transport properties that follow quantum mechanical tunneling behavior for shorter chains and transition to hopping-dominated transport for longer structures [6] [9] [10]. The charge transport mechanism exhibits a crossover from coherent to incoherent transport at approximately 8-10 thiophene units, corresponding to molecular lengths of 6-8 nanometers [6] [9] [10].

Temperature-dependent conductivity studies reveal activated transport behavior with activation energies ranging from 0.1 to 0.4 electron volts, depending on chain length and molecular environment [9] [10]. The effective charge carrier mobility in these systems ranges from 10⁻⁵ to 10⁻² cm²/V·s, with higher values observed for shorter, more conjugated oligomers [9] [10].

Spectroscopic characterization using ultraviolet-visible absorption and photoluminescence spectroscopy confirms the preservation of π-conjugation throughout the oligomer backbone [6] [11]. The optical band gaps decrease systematically with increasing chain length, following the expected one-dimensional quantum confinement model for conjugated oligomers [6] [11].

Optoelectronic Material Fabrication

Organic Light Emitting Diode Precursor Synthesis Pathways

The synthesis of organic light emitting diode precursors utilizing 2-thienylmagnesium bromide has emerged as a critical pathway for developing high-performance emissive materials [12] [13] [14]. These synthetic routes enable the incorporation of thiophene-based chromophores into larger molecular architectures that exhibit optimized photophysical properties for electroluminescent applications.

Contemporary synthesis strategies focus on the development of thieno[3,2-b]thiophene and dithieno[3,2-b;3,2-d]thiophene derivatives through Suzuki coupling reactions where 2-thienylmagnesium bromide serves as a key precursor for generating organoborane intermediates [13] [14]. These compounds subsequently undergo cross-coupling with various aromatic halides to form extended π-conjugated systems with tailored emission characteristics.

| Emission Color | Wavelength (nm) | External Quantum Efficiency (%) | Maximum Luminance (cd/m²) | Current Efficiency (cd/A) |

|---|---|---|---|---|

| Blue | 450-480 | 5.2-8.7 | 2,500-8,200 | 3.1-12.5 |

| Green | 510-550 | 8.1-11.19 | 5,800-11,620 | 15.2-40.71 |

| Red | 620-650 | 2.43-6.8 | 243-3,400 | 0.33-8.9 |

| Near-Infrared | 680-720 | 1.44-3.2 | 180-850 | 0.15-2.1 |

The synthetic methodology involves multiple steps beginning with the formation of thiophene-based building blocks through reactions of 2-thienylmagnesium bromide with various electrophiles [12] [13]. These intermediates are subsequently functionalized with donor and acceptor groups to create donor-π-acceptor architectures that exhibit thermally activated delayed fluorescence properties [13] [15].

Photophysical characterization reveals that the incorporation of thiophene units through 2-thienylmagnesium bromide chemistry results in materials with photoluminescence quantum yields ranging from 15% to 85% in solution and 25% to 95% in solid-state films [13] [15]. The emission wavelengths can be systematically tuned from blue (450 nanometers) to near-infrared (720 nanometers) through appropriate molecular design strategies [13] [15] [14].

Device fabrication employing these thiophene-derived emitters in standard multilayer organic light emitting diode architectures yields external quantum efficiencies up to 11.19% for green emission and current efficiencies exceeding 40 cd/A [14] [16]. The thermal stability of these materials, with decomposition temperatures typically exceeding 300°C, ensures reliable device operation under typical operating conditions [14] [16].

Advanced synthetic approaches have demonstrated the feasibility of incorporating tetraphenylethylene substituents into thieno[3,2-b]thiophene frameworks, resulting in materials that exhibit aggregation-induced emission characteristics [14]. These systems show excellent device performance with maximum luminance values reaching 11,620 cd/m² and external quantum efficiencies of 2.43% [14].

Charge-Transport Layer Engineering

The engineering of charge-transport layers utilizing thiophene-based materials synthesized with 2-thienylmagnesium bromide represents a fundamental aspect of organic electronic device optimization [17] [18] [19]. These materials serve dual functions as hole-transport layers and electron-transport layers, depending on their molecular design and electronic structure modifications.

Hole-transport material development focuses on the synthesis of dithienonaphthalene and dithienochrysene derivatives bearing diarylaminophenyl groups [18]. The synthetic route involves Sonogashira coupling followed by sulfur-mediated thienannulation, where 2-thienylmagnesium bromide derivatives serve as key intermediates in building the extended aromatic frameworks [18].

| Material Class | Hole Mobility (cm²/V·s) | HOMO Level (eV) | Thermal Stability (°C) | Solubility |

|---|---|---|---|---|

| Dithienonaphthalene derivatives | 1.37×10⁻² to 8.89×10⁻² | -4.8 to -5.2 | 280-320 | Excellent |

| Dithienochrysene derivatives | 2.62×10⁻² to 5.20×10⁻³ | -5.0 to -5.4 | 300-350 | Good |

| Thieno[3,2-b]thiophene systems | 7.3×10⁻⁵ to 1.7×10⁻² | -5.1 to -5.3 | 250-290 | Moderate |

The molecular design strategy involves adjusting electron-rich arylamine derivatives in thienothiophene frameworks to optimize energy level alignment with perovskite absorber materials in solar cell applications [19]. Computational studies using density functional theory combined with Marcus charge transfer theory predict hole mobilities in the range of 10⁻² cm²/V·s for optimally designed systems [19].

Electron-transport material development has focused on the fluorination and carbonylation of thiophene-based frameworks to enhance electron affinity and reduce reorganization energy [20]. Theoretical investigations demonstrate that the introduction of fluorine atoms and carbonyl groups effectively increases electron affinity and reduces electron reorganization energy, beneficial for electron transport performance [20].

The charge transport mechanism in these materials follows a thermally activated hopping model, with activation energies typically ranging from 0.05 to 0.3 electron volts [21] [22]. Temperature-dependent conductivity measurements reveal that most thiophene-based polymers exhibit transport parameter values of s = 3, characteristic of percolation-based conduction through ordered regions [22].

Film morphology characterization using atomic force microscopy and scanning electron microscopy demonstrates that thiophene-based charge-transport materials form smooth, uniform films with root-mean-square roughness values below 2 nanometers [16] [23] [24]. This morphological uniformity is crucial for achieving efficient charge injection and transport in multilayer device architectures.

Processing optimization studies indicate that thermal annealing at temperatures between 80°C and 150°C significantly improves charge carrier mobility through enhanced molecular ordering and reduced grain boundary effects [16] [24]. The optimized processing conditions result in device performance enhancements of 2 to 5 times compared to non-annealed films [16] [23] [24].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Corrosive;Irritant